卡尔皮纳坦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

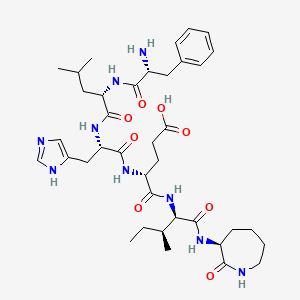

Calpinactam is a broad-spectrum antimycobacterial agent . It is a unique hexapeptide that was isolated in 2009 from the fungus Mortierella alpina . The C-terminus of Calpinactam is formed by α-Amino-ε-caprolactam, which can be derived from Lysine .

Synthesis Analysis

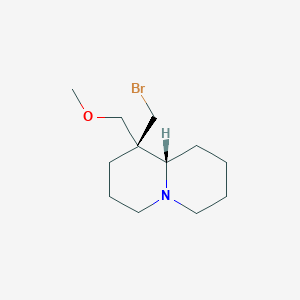

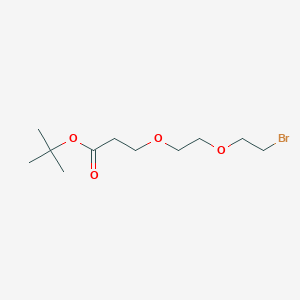

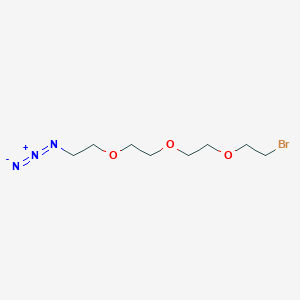

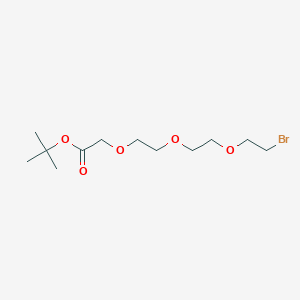

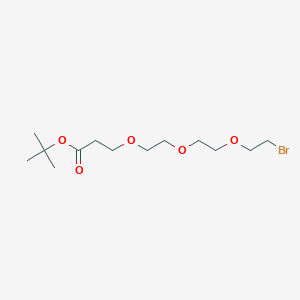

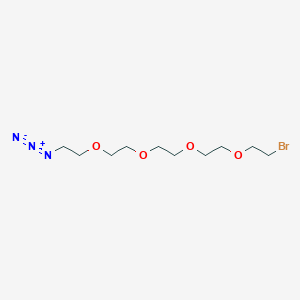

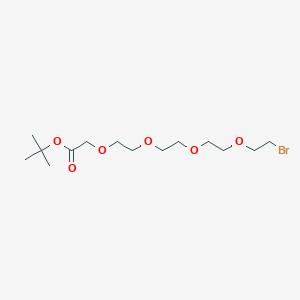

The synthesis of Calpinactam has been achieved through solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . A new hydrophobic-tag carbonate reagent was developed to facilitate the robust preparation of nitrogen-tag-supported peptide compounds . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .

Molecular Structure Analysis

The molecular formula of Calpinactam is C38H57N9O8 . It is a hexapeptide natural product consisting of both basic and acidic amino acids and a caprolactam at the C-terminus .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Calpinactam are complex and involve the use of a nitrogen-bound hydrophobic auxiliary . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .

Physical And Chemical Properties Analysis

Calpinactam is a solid substance . It is soluble in DMSO . The molecular weight of Calpinactam is approximately 767.915 Da .

科学研究应用

抗分枝杆菌剂

卡尔皮纳坦已被鉴定为一种新的抗分枝杆菌剂 {svg_1}. 它是由真菌菌株高山被孢霉FKI-4905的培养液中分离出来的 {svg_2}. 卡尔皮纳坦被发现仅对分枝杆菌具有活性,而对各种微生物,包括革兰氏阳性和革兰氏阴性细菌、真菌和酵母菌没有活性 {svg_3}. 它抑制了耻垢分枝杆菌和结核分枝杆菌的生长,其MIC值分别为0.78和12.5 µg ml-1 {svg_4}.

结核病治疗

发现卡尔皮纳坦的研究小组一直致力于从微生物代谢产物中发现抗感染剂 {svg_5}. 结核病(TB)仍然是世界上最大的单一感染性死亡原因,与人类免疫缺陷病毒和疟疾并列 {svg_6}. 然而,在过去的30多年里,没有开发出新的抗结核药物,目前只有五种抗结核药物可以用于临床 {svg_7}. 因此,发现具有新作用机制的抗结核药物越来越迫切和必要 {svg_8}. 卡尔皮纳坦具有独特的抗分枝杆菌特性,有可能成为新的抗结核药物的候选药物 {svg_9}.

肽合成

卡尔皮纳坦已被用于开发一种氮结合疏水辅助剂 {svg_10}. 这种辅助剂可以很容易地安装在各种氨基酸上,包括具有广泛非典型残基的寡肽,允许通过结晶和过滤简单地纯化产物 {svg_11}. 这项开发促进了氮标记支持的肽化合物的高效制备 {svg_12}.

固体/疏水标签中继合成 (STRS)

卡尔皮纳坦已被用于开发一种从头固体/疏水标签中继合成 (STRS) 策略 {svg_13}. 该策略使用氮结合辅助剂来进行卡尔皮纳坦的全合成 {svg_14}.

全长次级代谢产物 (SM) 的异源生产

卡尔皮纳坦已被用于开发一种遗传工具来表达长的真菌生物合成基因 {svg_15}. 基因表达和随后的菌丝体提取物LC–MS/MS分析揭示了抗分枝杆菌化合物卡尔皮纳坦的产生 {svg_16}. 这是关于全长SM异源生产的首个报道 {svg_17}.

作用机制

Target of Action

Calpinactam is a unique linear hexapeptide with a caprolactam ring at its C-terminal . It has been shown to be a selective antimycobacterial agent . Its primary targets are Mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

Calpinactam interacts with its targets by inhibiting their growth . It exhibits selective activity against Mycobacterium smegmatis . The exact interaction between Calpinactam and its targets is still under investigation . Preliminary analysis suggests that calpinactam might act on the cell wall biosynthetic steps in mycobacteria .

Biochemical Pathways

It is believed to interfere with the cell wall biosynthesis in mycobacteria . The cell wall of mycobacteria is crucial for their survival and pathogenicity, so disrupting its synthesis can lead to bacterial death .

Pharmacokinetics

It is known that calpinactam is soluble in dmso and methanol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of Calpinactam’s action is the inhibition of the growth of Mycobacteria . It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis . This antimycobacterial activity makes Calpinactam a potential candidate for the treatment of diseases caused by these bacteria, such as tuberculosis .

未来方向

属性

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Calpinactam and where is it found?

A1: Calpinactam is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of Calpinactam?

A2: Calpinactam is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is Calpinactam against Mycobacteria?

A3: Calpinactam demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the Calpinactam structure?

A4: Yes, research has focused on synthesizing Calpinactam derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for Calpinactam?

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of Calpinactam. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of Calpinactam. []

Q6: Are there any genetic tools available for studying Calpinactam biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on Calpinactam. These tools could be utilized to manipulate the biosynthetic pathway of Calpinactam in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。